1-(Aminomethyl)cycloheptaneacetic acid
Overview
Description
1-(Aminomethyl)cycloheptaneacetic acid is an organic compound with the molecular formula C10H19NO2 It is a derivative of cycloheptane, featuring an aminomethyl group and an acetic acid moiety
Scientific Research Applications
1-(Aminomethyl)cycloheptaneacetic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for creating complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anticonvulsant and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Safety and Hazards
According to the safety data sheet, if gabapentin comes into contact with the skin or eyes, it should be rinsed immediately with plenty of water . If ingested or inhaled, medical attention should be sought immediately . It is recommended to use personal protective equipment as required and avoid dust formation .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Aminomethyl)cycloheptaneacetic acid can be synthesized through several methods. One common approach involves the reaction of cycloheptanone with formaldehyde and ammonium chloride to form 1-(aminomethyl)cycloheptane. This intermediate is then reacted with chloroacetic acid under basic conditions to yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction pathways. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure high-quality product .
Chemical Reactions Analysis
Types of Reactions: 1-(Aminomethyl)cycloheptaneacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed:
Oxidation: Cycloheptanone derivatives or cycloheptane carboxylic acids.
Reduction: Cycloheptane alcohol derivatives.
Substitution: Various substituted cycloheptaneacetic acid derivatives.
Mechanism of Action
The mechanism of action of 1-(Aminomethyl)cycloheptaneacetic acid involves its interaction with specific molecular targets and pathways. It is believed to modulate neurotransmitter release by interacting with voltage-gated calcium channels in neurons. This interaction can inhibit excitatory neurotransmission, leading to its potential anticonvulsant and analgesic effects .
Comparison with Similar Compounds
1-(Aminomethyl)cyclohexaneacetic acid:
1-(Aminomethyl)cyclopentaneacetic acid: Another similar compound with potential biological activity.
Uniqueness: 1-(Aminomethyl)cycloheptaneacetic acid is unique due to its seven-membered ring structure, which imparts different chemical and biological properties compared to its six-membered and five-membered ring analogs. This structural difference can influence its reactivity, stability, and interaction with biological targets .
Properties
IUPAC Name |
2-[1-(aminomethyl)cycloheptyl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2/c11-8-10(7-9(12)13)5-3-1-2-4-6-10/h1-8,11H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXNASYICBPHSLF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)(CC(=O)O)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30212952 | |
Record name | 1-(Aminomethyl)cycloheptaneacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30212952 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63562-03-8 | |
Record name | 1-(Aminomethyl)cycloheptaneacetic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063562038 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(Aminomethyl)cycloheptaneacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30212952 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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